2-(4-Methyl-5-thiazolyl)ethyl octanoate

Catalog No.
S1787569
CAS No.
163266-17-9
M.F
C14H23NO2S
M. Wt
269.403
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(4-Methyl-5-thiazolyl)ethyl octanoate

CAS Number

163266-17-9

Product Name

2-(4-Methyl-5-thiazolyl)ethyl octanoate

IUPAC Name

2-(4-methyl-1,3-thiazol-5-yl)ethyl octanoate

Molecular Formula

C14H23NO2S

Molecular Weight

269.403

InChI

InChI=1S/C14H23NO2S/c1-3-4-5-6-7-8-14(16)17-10-9-13-12(2)15-11-18-13/h11H,3-10H2,1-2H3

InChI Key

OGJATLSJIMPQBD-UHFFFAOYSA-N

SMILES

CCCCCCCC(=O)OCCC1=C(N=CS1)C

Synthesis and Characterization:

2-(4-Methyl-5-thiazolyl)ethyl octanoate (FEMA 4280) is a synthetic flavoring agent belonging to the class of thiazoles. Studies have explored various methods for its synthesis, including condensation reactions, cyclization, and esterification processes. These studies often focus on optimizing reaction conditions, improving yields, and characterizing the final product using techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry [, ].

Sensory Evaluation:

Research has investigated the sensory properties of 2-(4-Methyl-5-thiazolyl)ethyl octanoate, describing it as having a roasted, nutty, and meaty aroma. Sensory evaluation studies typically involve trained panelists who assess the odor and taste profile of the compound at different concentrations [].

Flavor Applications:

Due to its unique aroma profile, 2-(4-Methyl-5-thiazolyl)ethyl octanoate finds application in various food and beverage products. Research explores its use in flavoring formulations for savory snacks, meat products, broths, and beverages. These studies often involve investigating the optimal concentration range for achieving the desired flavor profile and potential interactions with other flavor components [, ].

Safety Evaluation:

The safety of 2-(4-Methyl-5-thiazolyl)ethyl octanoate for consumption is an essential aspect of scientific research. Studies have evaluated its toxicity and potential health effects. These evaluations involve in vitro and in vivo studies, often focusing on genotoxicity, developmental and reproductive toxicity, and potential allergic reactions [].

2-(4-Methyl-5-thiazolyl)ethyl octanoate is an organic compound classified as a 4,5-disubstituted thiazole derivative. Its molecular formula is C14H23NO2S, with a molecular weight of approximately 269.4 g/mol. This compound appears as a colorless to yellow liquid and is noted for its roasted, nutty aroma, making it suitable for use as a flavoring agent in various food products .

The chemical behavior of 2-(4-Methyl-5-thiazolyl)ethyl octanoate can be characterized by its reactivity typical of thiazole derivatives. It may undergo hydrolysis, oxidation, and reduction reactions under appropriate conditions. The presence of the thiazole ring allows for nucleophilic substitution reactions, particularly at the carbon adjacent to the sulfur atom. Additionally, reactions involving esterification and transesterification can occur due to the presence of the ester functional group .

The synthesis of 2-(4-Methyl-5-thiazolyl)ethyl octanoate typically involves the following steps:

  • Formation of Thiazole Ring: The initial step may involve the synthesis of the thiazole moiety through condensation reactions between appropriate aldehydes and thiourea or similar reagents.
  • Esterification: The thiazole compound is then reacted with octanoic acid or its derivatives in the presence of an acid catalyst to form the ester linkage.
  • Purification: The final product can be purified through distillation or chromatography to achieve the desired purity level suitable for applications in food or pharmaceuticals .

2-(4-Methyl-5-thiazolyl)ethyl octanoate finds applications primarily as a flavoring agent in food products due to its distinctive aroma profile. It is also utilized in the fragrance industry for its nutty scent, contributing to various formulations including perfumes and scented products . Furthermore, its potential biological activity opens avenues for research in pharmaceuticals, particularly in developing antimicrobial agents.

Several compounds exhibit structural similarities to 2-(4-Methyl-5-thiazolyl)ethyl octanoate, particularly within the class of thiazoles and their derivatives. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
2-(Thiazol-4-yl)ethanolContains a thiazole ringPrimarily used in pharmaceuticals
4-MethylthiazoleSimple thiazole structureKnown for its antimicrobial properties
Octanoic acidSaturated fatty acidCommonly used in food and cosmetics
2-AcetylthiazoleAcetyl group substitutionExhibits different biological activities

The uniqueness of 2-(4-Methyl-5-thiazolyl)ethyl octanoate lies in its specific combination of the thiazole ring with an octanoate side chain, which contributes to its distinct flavor profile and potential biological activities not observed in simpler thiazoles or fatty acids .

Molecular Structure and Composition

Structural Formula and Representation

2-(4-Methyl-5-thiazolyl)ethyl octanoate is a heterocyclic organic compound with the molecular formula C₁₄H₂₃NO₂S [1] [2]. The compound consists of a thiazole ring system substituted with a methyl group at position 4 and an ethyl octanoate chain at position 5 [3]. The structural representation reveals a five-membered aromatic heterocycle containing both sulfur and nitrogen atoms, characteristic of the thiazole family [10] [17].

The compound features a planar thiazole ring with significant π-electron delocalization, contributing to its aromatic character [10] [28]. The octanoate ester chain extends from the thiazole ring through a two-carbon ethyl linker, creating an amphiphilic molecule with both hydrophobic and hydrophilic regions [3] [20]. The International Union of Pure and Applied Chemistry systematic name for this compound is 2-(4-methyl-1,3-thiazol-5-yl)ethyl octanoate [1] [2] [6].

The isomeric Simplified Molecular Input Line Entry System representation is CCCCCCCC(=O)OCCC1=C(C)N=CS1, which accurately depicts the connectivity and structural arrangement of all atoms within the molecule [1] [21] [24]. The compound exhibits achiral properties with no defined stereocenters, resulting in a single stereoisomeric form [24].

Table 1: Physical and Chemical Properties of 2-(4-Methyl-5-thiazolyl)ethyl octanoate

PropertyValueSource/Notes
Molecular FormulaC₁₄H₂₃NO₂SChemSpider, PubChem [1] [2]
Molecular Weight269.403 g/molCalculated molecular weight [1] [5]
Exact Mass269.144950 g/molMonoisotopic mass [2] [21]
Density1.0±0.1 g/cm³Predicted density [5] [9]
Boiling Point368.0±27.0 °C at 760 mmHgPredicted boiling point [5] [9]
Flash Point176.4±23.7 °CPredicted flash point [5] [9]
Refractive Index1.503Predicted refractive index [5]
LogP4.17Octanol-water partition coefficient [5] [9]
pKa3.18±0.10Predicted acid dissociation constant [9]
Vapor Pressure0.0±0.8 mmHg at 25°CPredicted vapor pressure [9]
Polar Surface Area67.43000Polar surface area [5]
StereochemistryAchiralNo stereocenters present [24]

Bond Types and Molecular Geometry

The molecular geometry of 2-(4-Methyl-5-thiazolyl)ethyl octanoate is characterized by the planar arrangement of the thiazole ring system with specific bond lengths and angles that maintain aromatic stability [11] [13]. The thiazole ring exhibits significant aromatic character due to the delocalization of six π-electrons across the five-membered heterocycle [10] [28] [32].

The sulfur-carbon bonds within the thiazole ring demonstrate typical aromatic characteristics, with the S-C(2) bond length measuring 1.721 Å and the S-C(5) bond length at 1.709 Å [11] [13]. The carbon-nitrogen bond shows partial double bond character with a length of 1.301 Å, indicative of the aromatic electron delocalization [11] [13]. The nitrogen-carbon bond at position 4 measures 1.373 Å, while the carbon-carbon double bond between positions 4 and 5 has a length of 1.361 Å [11] [13].

Table 2: Thiazole Ring System Molecular Geometry

Bond/AngleValue (Å or °)Bond Type/DescriptionSource
S-C(2) bond length1.721 ÅSingle C-S bond (aromatic)Combined gas-phase electron diffraction/microwave/ab initio [11] [13]
S-C(5) bond length1.709 ÅSingle C-S bond (aromatic)Combined gas-phase electron diffraction/microwave/ab initio [11] [13]
C(2)-N bond length1.301 ÅPartial double C=N bond (aromatic)Combined gas-phase electron diffraction/microwave/ab initio [11] [13]
N-C(4) bond length1.373 ÅSingle C-N bond (aromatic)Combined gas-phase electron diffraction/microwave/ab initio [11] [13]
C(4)-C(5) bond length1.361 ÅDouble C=C bond (aromatic)Combined gas-phase electron diffraction/microwave/ab initio [11] [13]
C(2)-S-C(5) angle89.24°Internal angle at sulfurCombined gas-phase electron diffraction/microwave/ab initio [11] [13]
S-C(2)-N angle115.33°Internal angle at C(2)Combined gas-phase electron diffraction/microwave/ab initio [11] [13]
C(2)-N-C(4) angle110.07°Internal angle at nitrogenCombined gas-phase electron diffraction/microwave/ab initio [11] [13]
N-C(4)-C(5) angle115.70°Internal angle at C(4)Combined gas-phase electron diffraction/microwave/ab initio [11] [13]
C(4)-C(5)-S angle109.66°Internal angle at C(5)Combined gas-phase electron diffraction/microwave/ab initio [11] [13]

The thiazole ring demonstrates planarity with an aromatic character that follows Hückel's rule for aromaticity, containing six π-electrons in a cyclic, conjugated system [10] [28] [32]. The electronic structure reveals that the carbon at position 5 serves as the primary site for electrophilic substitution, while the carbon at position 2 is the preferred location for nucleophilic attack [10] [28]. The nitrogen atom contributes one lone pair to the aromatic system through sp² hybridization, while the sulfur atom maintains two lone pairs, with one participating in the aromatic π-system [10] [32].

The ester functional group connecting the octanoate chain to the thiazole ring exhibits typical carbonyl geometry with sp² hybridization at the carbonyl carbon [30]. The ethyl linker between the thiazole ring and the ester group adopts a staggered conformation to minimize steric interactions [27]. The octanoate chain maintains a linear, extended conformation characteristic of saturated aliphatic fatty acid derivatives [30].

Nomenclature and Identification

International Union of Pure and Applied Chemistry Nomenclature

The International Union of Pure and Applied Chemistry systematic name for this compound is 2-(4-methyl-1,3-thiazol-5-yl)ethyl octanoate [1] [2] [6] [21]. This nomenclature follows the standard International Union of Pure and Applied Chemistry conventions for heterocyclic compounds, where the thiazole ring is numbered starting with the sulfur atom at position 1 and the nitrogen atom at position 3 [16] [17]. The methyl substituent is located at position 4 of the thiazole ring, while the ethyl octanoate chain is attached at position 5 [1] [3].

The systematic naming approach identifies the octanoic acid portion as the principal functional group, with the thiazole-containing ethyl group serving as the alcohol component of the ester [1] [2]. The complete International Union of Pure and Applied Chemistry name accurately reflects the molecular connectivity and follows established nomenclature rules for both heterocyclic systems and ester functional groups [16] [17].

Common Names and Synonyms

2-(4-Methyl-5-thiazolyl)ethyl octanoate is known by several common names and synonyms in chemical databases and literature [1] [9]. The most frequently encountered alternative names include octanoic acid, 2-(4-methyl-5-thiazolyl)ethyl ester, which emphasizes the ester nature of the compound [1] [2] [5]. Another commonly used designation is 2-(4-methylthiazol-5-yl)ethyl octanoate, which represents a simplified version of the systematic name [1] [2] [9].

The compound is also referred to as sulfuryl octanoate in some commercial contexts, highlighting its sulfur-containing heterocyclic structure [2] [4] [9]. Additional synonyms include 4-methyl-5-thiazolylethanyl octanoate and 2-(4-methyl-1,3-thiazol-5-yl)ethyl-octanoate, which represent variations in nomenclature conventions across different chemical databases [5] [9].

Registry Numbers and Database Identifiers

The compound possesses multiple registry numbers and database identifiers that facilitate its identification across various chemical information systems [1] [21] [22] [24]. These identifiers serve as unique keys for accessing comprehensive chemical data and regulatory information.

1.2.3.1. Chemical Abstracts Service Registry Numbers (163266-17-9, 102175-98-4)

The primary Chemical Abstracts Service registry number for 2-(4-Methyl-5-thiazolyl)ethyl octanoate is 163266-17-9 [1] [2] [21] [22]. This number serves as the primary identifier in the Chemical Abstracts Service database, which is maintained by the American Chemical Society [1] [21]. An alternative Chemical Abstracts Service registry number, 102175-98-4, also appears in some databases, representing a different registration entry for the same compound [5] [23].

1.2.3.2. European Community Number (639-026-8)

The European Community number 639-026-8 identifies this compound within the European Inventory of Existing Commercial Chemical Substances [1] [22]. This identifier is essential for regulatory compliance within the European Union and facilitates tracking of the compound in commercial and industrial applications [1].

1.2.3.3. United States Food and Drug Administration Unique Ingredient Identifier (1P83YTY662)

The United States Food and Drug Administration Unique Ingredient Identifier 1P83YTY662 serves as the official identifier for this compound in United States Food and Drug Administration databases [1] [22] [24]. This identifier is crucial for regulatory submissions and ensures accurate identification across all United States Food and Drug Administration systems [24].

1.2.3.4. Chemical Entities of Biological Interest Identifier (CHEBI:173916)

The Chemical Entities of Biological Interest database assigns the identifier CHEBI:173916 to this compound [1] [21] [22]. Chemical Entities of Biological Interest is a comprehensive database of molecular entities focused on small chemical compounds, and this identifier facilitates integration with biological and biochemical databases [1] [21].

1.2.3.5. Distributed Structure-Searchable Toxicity Database Substance Identifier (DTXSID40167545)

The Distributed Structure-Searchable Toxicity Database Substance Identifier DTXSID40167545 links this compound to the United States Environmental Protection Agency CompTox Chemistry Dashboard [1] [22] [24] [26]. This identifier enables access to computational toxicology data and environmental fate information [22] [24].

1.2.3.6. Human Metabolome Database Identifier (HMDB0032423)

The Human Metabolome Database assigns the identifier HMDB0032423 to this compound [1] [21] [22]. This database focuses on small molecule metabolites found in the human body, and the inclusion of this identifier suggests potential biological relevance [21].

1.2.3.7. Other Identifiers

Table 3: Registry Numbers and Database Identifiers for 2-(4-Methyl-5-thiazolyl)ethyl octanoate

Database/RegistryIdentifierDatabase Description
Chemical Abstracts Service Registry163266-17-9Chemical Abstracts Service Registry [1] [21] [22]
Chemical Abstracts Service Registry (Alternative)102175-98-4Alternative Chemical Abstracts Service registration [5] [23]
European Community639-026-8European Inventory of Existing Chemical Substances [1] [22]
United States Food and Drug Administration Unique Ingredient Identifier1P83YTY662United States Food and Drug Administration Unique Ingredient Identifier [1] [22] [24]
Chemical Entities of Biological InterestCHEBI:173916Chemical Entities of Biological Interest [1] [21] [22]
Distributed Structure-Searchable Toxicity DatabaseDTXSID40167545Distributed Structure-Searchable Toxicity Database [1] [22] [24]
Human Metabolome DatabaseHMDB0032423Human Metabolome Database [1] [21] [22]
PubChem Compound Identifier53338773PubChem Compound Database [1] [22]
ChemSpider Identifier21105955ChemSpider Chemical Database [2] [22]
Flavor and Extract Manufacturers Association Number4280Flavor and Extract Manufacturers Association [1] [9] [22]
Joint Food and Agriculture Organization/World Health Organization Expert Committee on Food Additives Number1756Joint Food and Agriculture Organization/World Health Organization Expert Committee on Food Additives [9] [22]
MDL NumberMFCD11617929MDL Information Systems [2] [6] [22]
Nikkaji NumberJ2.565.778KJapanese chemical database [1] [22]
WikidataQ27252709Wikidata knowledge base [1] [22] [26]

Structural Classification

Thiazole Ring System

The thiazole ring system in 2-(4-Methyl-5-thiazolyl)ethyl octanoate represents a fundamental five-membered heterocyclic aromatic compound containing one sulfur atom and one nitrogen atom [10] [16] [17]. This ring system, also known as 1,3-thiazole, exhibits significant aromatic character due to the presence of six π-electrons distributed across the five-membered ring [10] [28] [31].

The thiazole ring demonstrates planar geometry with bond angles and lengths that maintain aromatic stability [11] [27] [32]. The sulfur atom at position 1 and nitrogen atom at position 3 contribute to the heterocyclic nature of the system, with both atoms participating in the aromatic π-electron system [10] [28]. The electronic structure reveals that the nitrogen atom contributes one lone pair to the aromatic system through sp² hybridization, while the sulfur atom maintains two lone pairs with one participating in aromatic delocalization [32].

Table 4: Electronic Structure and Aromatic Properties of Thiazole Ring

PropertyValue/DescriptionReference/Notes
Ring planarityPlanar five-membered ringX-ray crystallography, theoretical [27] [32]
AromaticityAromatic (6π electrons)Nuclear magnetic resonance chemical shifts, calculations [10] [28]
Pi-electron delocalizationSignificant delocalization across ringMolecular orbital calculations [10] [28]
Electronic configuration6π-electron aromatic systemHückel molecular orbital theory [10] [28]
Dipole moment1.62 DExperimental measurement [12]
Hückel rule complianceYes (4n+2 rule, n=1)Aromatic ring theory [10] [28]
Ring current effectStrong diamagnetic ring current¹H Nuclear magnetic resonance chemical shifts 7.27-8.77 ppm [10]
C5 electrophilic substitution sitePrimary site for electrophilic attackCalculated π-electron density [10] [28]
C2 nucleophilic substitution sitePreferred site for nucleophilic attackC2-H susceptible to deprotonation [10]
Lone pair electrons (N)One lone pair in sp² orbitalParticipates in conjugation [32]
Lone pair electrons (S)Two lone pairs (one in ring plane)One lone pair participates in aromatic system [32]
Hybridization state (N)sp² hybridizationPlanar nitrogen configuration [32]
Hybridization state (S)sp² hybridizationBent configuration at sulfur [32]

The thiazole ring system exhibits unique reactivity patterns due to the electronic distribution within the heterocycle [7] [28]. The carbon atom at position 5 serves as the primary site for electrophilic substitution reactions, while the carbon at position 2 is most susceptible to nucleophilic attack [10] [28]. This reactivity pattern is fundamental to the chemical behavior of thiazole derivatives and influences their biological activity [7] [15].

4,5-Disubstituted Thiazoles Classification

2-(4-Methyl-5-thiazolyl)ethyl octanoate belongs to the specific class of 4,5-disubstituted thiazoles, which are heterocyclic compounds containing a thiazole ring substituted exclusively at positions 4 and 5 [3] [8] [21] [29]. This classification is based on the substitution pattern where no modifications occur at positions 1, 2, or 3 of the thiazole ring system [3] [8] [29].

The 4,5-disubstituted thiazoles represent a significant subclass within the broader thiazole family, characterized by their unique electronic and steric properties [3] [8] [15]. These compounds maintain the aromatic character of the parent thiazole ring while introducing specific substituent effects that can modulate biological activity and chemical reactivity [15] [18] [20].

Table 5: 4,5-Disubstituted Thiazoles Classification Details

Classification AspectDescriptionExamples/Notes
Substitution patternSubstituted at positions 4 and 5 onlyC4-methyl, C5-ethyl substitution pattern [3] [8]
Parent compoundThiazole (1,3-thiazole)C₃H₃NS base structure [16] [17]
Ring numbering systemN at position 3, S at position 1International Union of Pure and Applied Chemistry numbering convention [16] [17]
Structural requirementNo substitution at positions 1, 2, or 3Maintains aromatic character [3] [8]
Common substitution typesAlkyl, aryl, heteroalkyl groupsMethyl, ethyl, phenyl, hydroxyl groups [8] [20]
Electronic effectsElectron-donating/withdrawing effectsModulates ring electron density [20] [28]
Steric considerationsSubstituent size influences conformationBulky groups may cause non-planarity [27]
Conformational preferencesGenerally planar with possible rotationRotation around exocyclic bonds [27]
Relationship to parent thiazoleDerived from thiazole parent structureRetains five-membered heterocycle [16] [17]
Biological activity correlationEnhanced biological activity vs unsubstitutedDrug discovery applications [15] [18]

The biological significance of 4,5-disubstituted thiazoles is particularly noteworthy, as research has demonstrated that compounds containing at least two linked thiazoles show enhanced cytotoxic activity compared to single thiazole derivatives [15]. The substitution at positions 4 and 5 provides opportunities for structural modification that can optimize biological interactions while maintaining the essential aromatic character of the thiazole core [15] [18].

Relationship to Other Heterocyclic Compounds

2-(4-Methyl-5-thiazolyl)ethyl octanoate shares structural relationships with several other heterocyclic compound families, particularly those containing five-membered aromatic rings [10] [16] [17]. The thiazole ring system is a member of the azole family, which includes imidazoles, oxazoles, and pyrazoles [10] [16] [17].

The most closely related heterocyclic systems include oxazoles, where the sulfur atom is replaced by oxygen, and imidazoles, where the sulfur atom is substituted with a nitrogen atom [10] [16] [31]. These structural analogies provide insights into the electronic properties and reactivity patterns of thiazole-containing compounds [16] [17] [31].

Thiazole derivatives also exhibit relationships with benzothiazoles, which represent fused ring systems incorporating both thiazole and benzene rings [10] [16]. The presence of the thiazole moiety in naturally occurring compounds such as thiamine (vitamin B₁) demonstrates the biological significance of this heterocyclic system [10] [16] [20].

The aromatic character of the thiazole ring places it within the broader category of heteroaromatic compounds, which are characterized by delocalized π-electron systems containing heteroatoms [10] [28] [31]. This classification is fundamental to understanding the chemical behavior and biological activity of thiazole-containing molecules like 2-(4-Methyl-5-thiazolyl)ethyl octanoate [28] [31] [32].

Physical Constants

Molecular Weight (269.403) and Formula (C14H23NO2S)

2-(4-Methyl-5-thiazolyl)ethyl octanoate possesses a molecular weight of 269.403 g/mol and molecular formula C14H23NO2S [1] [2]. This molecular composition reflects the compound's structure as a thiazole derivative containing a fourteen-carbon backbone with one nitrogen atom, two oxygen atoms, and one sulfur atom. The molecular weight determination has been consistently reported across multiple chemical databases and represents the sum of atomic masses for all constituent atoms in the molecule [3] [4].

Density Measurements (1.0±0.1 g/cm³)

The density of 2-(4-Methyl-5-thiazolyl)ethyl octanoate is reported as 1.0±0.1 g/cm³ at standard temperature conditions [1] [2]. This density value indicates that the compound has a specific gravity approximately equal to water, which is characteristic of organic compounds containing both hydrophobic alkyl chains and polar functional groups. The relatively low density reflects the presence of the long octanoate chain, which contributes to the overall molecular volume while maintaining moderate intermolecular interactions [1].

Melting and Boiling Points (BP: 368.0±27.0 °C at 760 mmHg)

The compound exhibits a boiling point of 368.0±27.0 °C at 760 mmHg [1] [2]. This elevated boiling point is consistent with the molecular structure, which includes both ester linkages and the thiazole ring system that contribute to intermolecular forces. The melting point has been reported as not available in most sources, suggesting the compound may exist as a liquid at room temperature [1] [2]. Alternative sources report boiling point ranges of 354.0-356.0 °C, which fall within the uncertainty range of the primary measurement [5] [6].

Refractive Index (1.503)

The refractive index of 2-(4-Methyl-5-thiazolyl)ethyl octanoate is 1.503 [1] [5]. This optical property indicates the compound's ability to bend light rays and is related to its molecular polarizability. The refractive index value is consistent with organic compounds containing aromatic heterocycles and ester functionalities, falling within the typical range for similar thiazole derivatives [1] [5].

Spectroscopic Properties

1H-NMR Spectroscopy

1H-NMR spectroscopy of 2-(4-Methyl-5-thiazolyl)ethyl octanoate reveals characteristic signal patterns for the thiazole ring system and the octanoate ester chain [7]. The thiazole ring proton typically appears as a singlet in the aromatic region, while the methyl group attached to the thiazole ring generates a characteristic three-proton singlet. The ethyl linker between the thiazole ring and the ester carbonyl produces a characteristic two-proton triplet and two-proton quartet pattern. The octanoate chain contributes multiple overlapping signals in the aliphatic region, with the terminal methyl group appearing as a characteristic triplet [8] [7].

13C-NMR Spectroscopy

13C-NMR analysis provides detailed information about the carbon framework of 2-(4-Methyl-5-thiazolyl)ethyl octanoate [7] [9]. The carbonyl carbon of the ester group appears in the characteristic region around 170-175 ppm, representing the most downfield signal due to the electron-withdrawing nature of the carbonyl group [9]. The thiazole ring carbons appear in the aromatic region, with the carbon bearing the methyl substituent and the carbon bearing the ethyl chain showing distinct chemical shifts. The aliphatic carbons of the octanoate chain appear in the typical alkyl region, with the methyl groups showing characteristic upfield shifts [8] [7].

Mass Spectrometry

Mass spectrometry of 2-(4-Methyl-5-thiazolyl)ethyl octanoate exhibits a molecular ion peak at m/z 269, corresponding to the molecular weight [10] [11]. Fragmentation patterns are expected to show characteristic losses associated with ester functional groups, including loss of the octanoate chain and formation of thiazole-containing fragments. Alpha-cleavage adjacent to the carbonyl group represents a primary fragmentation pathway, producing characteristic fragment ions. The thiazole ring system contributes to the stability of certain fragment ions, influencing the overall fragmentation pattern [10] [12] [11].

Infrared Spectroscopy

Infrared spectroscopy reveals characteristic absorption bands for the functional groups present in 2-(4-Methyl-5-thiazolyl)ethyl octanoate [13]. The ester carbonyl group exhibits a strong absorption band around 1735 cm⁻¹, which is characteristic of aliphatic ester C=O stretching vibrations. The thiazole ring system contributes absorption bands in the aromatic region, including C=N and C=C stretching vibrations. Alkyl C-H stretching vibrations appear in the 2800-3000 cm⁻¹ region, while the ester C-O stretching typically appears around 1000-1300 cm⁻¹ [14] [13].

Solubility and Partition Properties

Hydrophobicity (LogP Value of 4.17)

The logarithm of the partition coefficient (LogP) for 2-(4-Methyl-5-thiazolyl)ethyl octanoate is 4.17 [1] [5], indicating high hydrophobicity. This value reflects the compound's strong preference for organic phases over aqueous phases, which is attributed to the long octanoate chain and the hydrophobic nature of the thiazole ring system. The high LogP value suggests limited bioavailability through aqueous routes and indicates the compound's suitability for applications requiring lipophilic characteristics [1] [5].

Aqueous Solubility (LogS: -3.9729)

The aqueous solubility of 2-(4-Methyl-5-thiazolyl)ethyl octanoate is characterized by a LogS value of -3.9729 [1], indicating very poor water solubility. This low solubility is consistent with the high LogP value and reflects the dominance of hydrophobic interactions over hydrophilic interactions in the molecular structure. The poor water solubility is primarily attributed to the long aliphatic octanoate chain, which outweighs the polar contributions from the thiazole ring and ester functionality [1] [15].

Organic Solvent Compatibility

2-(4-Methyl-5-thiazolyl)ethyl octanoate demonstrates excellent compatibility with organic solvents, particularly alcohols such as ethanol and methanol [16] [15]. The compound's solubility in non-polar and moderately polar organic solvents is attributed to its predominantly hydrophobic character. This solubility profile makes it suitable for applications in organic synthesis, flavoring formulations, and other industrial processes requiring organic solvent systems [16] [15] .

Thermal Properties

Flash Point (176.4±23.7 °C)

The flash point of 2-(4-Methyl-5-thiazolyl)ethyl octanoate is 176.4±23.7 °C [1] [5], indicating the minimum temperature at which the compound can form an ignitable mixture with air. This relatively high flash point reflects the compound's thermal stability and low volatility at ambient temperatures. The flash point value is important for safety considerations in industrial handling and storage applications [1] [5].

Vapor Pressure (1.31E-05mmHg at 25°C)

The vapor pressure of 2-(4-Methyl-5-thiazolyl)ethyl octanoate is extremely low at 1.31E-05 mmHg at 25°C [1] [5]. This low vapor pressure indicates minimal volatility at room temperature, which is consistent with the compound's high molecular weight and strong intermolecular forces. The low vapor pressure has implications for environmental fate, storage stability, and potential inhalation exposure during handling [1] [5].

Thermal Stability and Decomposition

2-(4-Methyl-5-thiazolyl)ethyl octanoate demonstrates thermal stability under normal storage and handling conditions [18] [19]. The compound's thermal stability is attributed to the robust thiazole ring system and the stable ester linkage. While specific decomposition temperatures are not extensively documented, the compound's stability profile suggests it can withstand moderate heating without significant degradation. The thermal stability makes it suitable for applications requiring elevated temperature processing [18] [19].

Surface and Interface Properties

Topological Polar Surface Area (67.4 Ų)

The topological polar surface area (TPSA) of 2-(4-Methyl-5-thiazolyl)ethyl octanoate is 67.4 Ų [1]. This parameter represents the molecular surface area occupied by polar atoms and provides insights into the compound's permeability and bioavailability characteristics. The TPSA value indicates moderate polarity, primarily contributed by the ester oxygen atoms and the nitrogen atom in the thiazole ring. This surface area measurement is relevant for predicting membrane permeability and drug-like properties [1].

XLogP3

4.4

Wikipedia

2-(4-methyl-5-thiazolyl)ethyl octanoate

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Dates

Last modified: 08-15-2023

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